N-formylphenylalanine methyl ester
Overview
Description
N-formylphenylalanine methyl ester is a chemical compound derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .
Synthesis Analysis
The synthesis of N-formylphenylalanine methyl ester involves the reaction of N-formyl-L-phenylalanine methyl ester with phosgene under mild conditions . The synthesis of such compounds has been the subject of various studies .Molecular Structure Analysis
The molecular structure of N-formylphenylalanine methyl ester is represented by the empirical formula C10H11NO3 . It has a molecular weight of 193.20 .Chemical Reactions Analysis
The chemical reactions involving N-formylphenylalanine methyl ester are complex and involve multiple steps . For instance, the addition of isonitriles to hydrazones was expected to proceed with a rather low reaction rate due to the reduced basicity of the hydrazones compared to the amine derivatives .Physical And Chemical Properties Analysis
Esters, including N-formylphenylalanine methyl ester, are derived from carboxylic acids . The physical properties of esters can be influenced by the number of carbon atoms in the chain .Scientific Research Applications
Activation of Human Neutrophils
Research has shown that certain analogs of N-formylphenylalanine methyl ester can activate various functions in human neutrophils. These functions include inducing levels of chemotaxis, enzyme secretion, and superoxide generation, demonstrating the biological activity of these compounds (Spisani et al., 1986).
Synthesis and Radioiodination in Peptide Synthesis
N-formylphenylalanine methyl ester has been used in the synthesis of specific phenylalanine derivatives, which could be radioiodinated and used directly in peptide synthesis. This application is crucial in the development and labeling of peptides for scientific research (Wilbur et al., 1993).
Fluorimetric Chemosensors for Ion Recognition
Novel fluorescent diarylimidazolyl-phenylalanines, prepared from N-formylphenylalanine methyl ester, have been evaluated as amino acid-based fluorimetric chemosensors. These compounds are significant for sensing and interacting with biologically and analytically important anions and cations (Esteves, Raposo, & Costa, 2016).
Role in Biological Activities on Human Neutrophils
Studies have shown that modifications of N-formylphenylalanine methyl ester can affect the biological activities on human neutrophils, such as chemotactic activity and superoxide anion production. These findings highlight the compound's significance in influencing cellular responses (Spisani et al., 1996).
Enzymatic Synthesis Applications
N-formylphenylalanine methyl ester has been used in enzymatic synthesis, particularly in the formation of N-formyl aspartame in aqueous/organic biphasic systems. This demonstrates its utility in enzymatic reactions and product separation processes (Murakami, Yoshida, & Hirata, 1998).
Spectroscopic and Electrochemical Studies
This compound has been involved in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates, as studied by spectroscopic and electrochemical methods. This application is pivotal in the development of novel bioconjugates for various biochemical analyses (Köster et al., 2008).
Dipeptide Precursor Synthesis
N-formylphenylalanine methyl ester has been utilized in the synthesis of dipeptide precursors, such as aspartame precursors, showcasing its role in the production of biologically relevant compounds (Nagayasu et al., 1994).
Future Directions
properties
IUPAC Name |
methyl (2S)-2-formamido-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMCBWUQRAKEO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426831 | |
Record name | N-formylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-formylphenylalanine methyl ester | |
CAS RN |
2311-21-9 | |
Record name | N-formylphenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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